molecular formula C16H15F5N4 B3013023 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097857-19-5

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B3013023
CAS No.: 2097857-19-5
M. Wt: 358.316
InChI Key: YNLAWDQWLCUEEI-UHFFFAOYSA-N
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Description

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further modified by a (2,5-difluorophenyl)methyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability .

Properties

IUPAC Name

4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4/c17-12-1-2-13(18)11(7-12)9-24-3-5-25(6-4-24)15-8-14(16(19,20)21)22-10-23-15/h1-2,7-8,10H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLAWDQWLCUEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has been screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models, suggesting that it may have suitable pharmacokinetic properties for these applications.

Biological Activity

The compound 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structural components, including a piperazine ring and difluorophenyl group, suggest various pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, mechanisms of action, and case studies.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C16H18F2N4
Molecular Weight 304.34 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects . The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to target proteins.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antiviral Activity

Research has indicated that certain pyrimidine derivatives exhibit antiviral properties by interfering with viral replication processes. The presence of the piperazine moiety may enhance interaction with viral proteins, thereby inhibiting their function.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory effects in vitro and in vivo. These studies typically measure the reduction of pro-inflammatory cytokines and other mediators in response to treatment.

Case Studies

Comparison with Similar Compounds

Substituent Analysis

The target compound’s unique (2,5-difluorophenyl)methyl group distinguishes it from analogues. Below is a comparison of key structural features:

Compound Name Substituents at Piperazine Pyrimidine Substituents Molecular Weight (g/mol) Reference
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (Target) (2,5-Difluorophenyl)methyl 6-(trifluoromethyl) ~383.3 (calculated) -
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine None 6-(trifluoromethyl), 2-(tert-butyl) 288.312
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride None 6-(trifluoromethyl) 294.17 (as dihydrochloride)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl Thienopyrimidine core with methyl 487.38

Key Observations :

  • The tert-butyl group in reduces polarity compared to the target’s difluorophenyl group, likely altering pharmacokinetics.
  • The dihydrochloride salt in improves aqueous solubility but may affect membrane permeability.

Physicochemical Properties

Boiling Point and Stability

Data from for 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine:

  • Boiling Point: 363.3 ± 42.0°C at 760 mmHg
  • Density: 1.2 ± 0.1 g/cm³
  • Flash Point: 173.5 ± 27.9°C

However, experimental data for the target compound are unavailable in the provided evidence.

Pharmacological Implications

Piperazine-Based Drug Candidates

Piperazine derivatives are frequently used in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier. For example:

  • The 3,4-dichlorophenyl-piperazine derivative in may exhibit affinity for serotonin or dopamine receptors, common in antipsychotic agents.
  • The trifluoromethyl group in the target compound and could enhance metabolic resistance, prolonging half-life compared to non-fluorinated analogues.

Limitations: No direct pharmacological data for the target compound are provided in the evidence. Comparisons are inferred from structural analogues.

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